N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a structurally complex molecule featuring:
- A 5-methyl-1,2,4-oxadiazole substituent at position 4 of the pyrido-pyrimidine system, enhancing metabolic stability and binding affinity through hydrogen bonding or π-π stacking .
- An N-(3,4-dimethylphenyl)acetamide side chain, which may influence lipophilicity and target selectivity due to the electron-donating methyl groups on the aromatic ring .
This compound is hypothesized to exhibit biological activity in therapeutic areas such as enzyme inhibition (e.g., lipoxygenase, kinase) or antimicrobial action, based on structural analogs described in the literature .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-12-7-8-15(10-13(12)2)23-17(27)11-26-20(28)18(19-22-14(3)30-24-19)16-6-4-5-9-25(16)21(26)29/h7-8,10H,4-6,9,11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSZNUFPBIRSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including anticancer properties and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- A 3,4-dimethylphenyl moiety
- A 5-methyl-1,2,4-oxadiazol-3-yl group
- A pyrido[1,2-c]pyrimidin core
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. Various derivatives of oxadiazoles have been synthesized and tested for their cytotoxic effects against multiple cancer cell lines.
Case Studies
-
In Vitro Studies :
- The compound exhibited significant cytotoxicity against several cancer cell lines including HEPG2 (hepatocellular carcinoma), MCF7 (breast cancer), and SW1116 (colon cancer). For instance:
- Mechanism of Action :
Enzyme Inhibition
The compound has also shown potential as an inhibitor of various enzymes linked to cancer progression.
Toxicity and Safety Profile
While the biological activity is promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity studies suggest that the compound has a favorable safety margin; however, comprehensive toxicological assessments are necessary to confirm its safety for clinical use.
Comparison with Similar Compounds
Key SAR Insights :
- Electron-donating groups (e.g., methyl) on the phenyl ring enhance lipophilicity and membrane permeability compared to electron-withdrawing substituents (e.g., chloro) .
- The fused pyrido-pyrimidine system may reduce rotational freedom, increasing binding specificity relative to monocyclic analogs .
Oxadiazole-Containing Acetamide Derivatives
Compounds like N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide () highlight the role of oxadiazole-thioether linkages in lipoxygenase inhibition (IC₅₀ values: 0.42–1.82 µM). In contrast:
- The absence of a sulfur atom in the oxadiazole ring may reduce toxicity risks associated with thioether metabolites .
Pyrido-Pyrimidine and Pyrimido-Pyrimidinone Derivatives
Analogues such as N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide () feature fused pyrimidine systems but incorporate acrylamide warheads for covalent target binding. Key distinctions include:
- Target selectivity: The target compound’s acetamide group may favor non-covalent interactions, reducing off-target effects compared to acrylamide-containing analogs .
- Solubility : The pyrido-pyrimidine-dione core’s polar carbonyl groups likely enhance aqueous solubility relative to fully aromatic systems .
Efficiency Comparison :
- Yields for oxadiazole formation in analogs range from 45–65%, suggesting moderate efficiency .
- The multi-step synthesis of fused pyrido-pyrimidine systems may require stringent purification, contrasting with simpler monocyclic analogs .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
